molecular formula C13H14Cl2O B12625249 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene CAS No. 918871-53-1

1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene

Cat. No.: B12625249
CAS No.: 918871-53-1
M. Wt: 257.15 g/mol
InChI Key: HPSLBXXTFZCZQM-UHFFFAOYSA-N
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Description

IUPAC Name Derivation

The systematic name 1,5-dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene adheres to IUPAC priority rules for numbering and substituent ordering:

  • Parent hydrocarbon : Benzene serves as the root structure.
  • Substituent numbering :
    • Chlorine atoms occupy positions 1 and 5.
    • An ethenyl group (-CH=CH₂) is located at position 3.
    • A 3-methylbut-2-en-1-yloxy group attaches to position 2.

The numbering sequence minimizes locants for substituents, prioritizing halogens (chlorine) over alkyloxy groups.

Table 1: Structural Breakdown of IUPAC Name

Component Position Description
Benzene Core Aromatic ring system
Chlorine 1, 5 Electron-withdrawing substituents
Ethenyl 3 Vinyl group providing π-electron density
3-Methylbut-2-en-1-yloxy 2 Allyl ether with branched methyl substitution

The allyl ether moiety, [(3-methylbut-2-en-1-yl)oxy], derives from prenol (3-methyl-2-buten-1-ol), where the hydroxyl oxygen bonds to the benzene ring. The but-2-en designation specifies double bond position between carbons 2 and 3, while 3-methyl indicates branching at carbon 3.

Comparative Nomenclature in Halogenated Aryl Ethers

Halogenated aryl ethers follow naming conventions that reflect substituent hierarchy:

  • Halogens receive priority over ethers in numbering.
  • Oxy groups are named as alkoxy substituents, with chain length and branching detailed in prefix form.

For example, the structurally related compound 2-(3-methylbut-2-enoxy)ethylbenzene (CID 162597) illustrates how extended alkyl chains are incorporated into benzene derivatives.

Properties

CAS No.

918871-53-1

Molecular Formula

C13H14Cl2O

Molecular Weight

257.15 g/mol

IUPAC Name

1,5-dichloro-3-ethenyl-2-(3-methylbut-2-enoxy)benzene

InChI

InChI=1S/C13H14Cl2O/c1-4-10-7-11(14)8-12(15)13(10)16-6-5-9(2)3/h4-5,7-8H,1,6H2,2-3H3

InChI Key

HPSLBXXTFZCZQM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1Cl)Cl)C=C)C

Origin of Product

United States

Preparation Methods

Chlorination of Aromatic Compounds

Chlorination is a common method used to introduce chlorine atoms into aromatic compounds. The process typically involves:

  • Reagents : Chlorine gas (Cl₂) or thionyl chloride (SOCl₂)

  • Conditions : The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) at elevated temperatures.

The chlorination of 1,3-dichlorobenzene can yield intermediates necessary for synthesizing 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene.

Ethenyl Group Introduction

The ethenyl group can be introduced through various methods:

  • Alkenylation : This can be achieved via a reaction with an alkenyl halide in the presence of a base.

    • Example : Reacting 1,5-dichloro-3-benzene with 3-methylbut-2-enoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃).

Ether Formation

To introduce the ether functionality, a nucleophilic substitution reaction can be employed:

  • Reagents : The phenolic compound can react with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • Conditions : The reaction typically requires heating under reflux conditions to facilitate the nucleophilic attack.

Summary of Reaction Steps

A potential synthesis pathway for this compound could be summarized as follows:

Step Reaction Type Reagents Conditions
1 Chlorination Cl₂ or SOCl₂ CCl₄, heat
2 Alkenylation 3-Methylbut-2-enoyl chloride K₂CO₃, reflux
3 Etherification Alkyl halide NaH or K₂CO₃, reflux

This table outlines the sequential steps involved in synthesizing the compound from readily available precursors.

Recent studies indicate that optimizing each step's conditions significantly impacts the overall yield and purity of the final product. For instance:

  • Chlorination Efficiency : The use of thionyl chloride has shown improved yields due to better solubility and reactivity compared to chlorine gas.

  • Alkenylation Success : Employing higher temperatures during alkenylation reactions has been linked to increased conversion rates.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the ethenyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The chlorine atoms and ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, reactivity, and available data for 1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene and related compounds from the evidence:

Compound Name & Structure Key Functional Groups Electronic/Steric Effects Reactivity/Applications Insights Data Availability
This compound (Target) Cl, ethenyl, alkenyl ether - Electron-withdrawing Cl reduces aromatic reactivity.
- Ethenyl enables addition reactions.
- Bulky ether limits steric accessibility.
Potential halogenation sites; polymerization via ethenyl group. Limited; inferred from analogs .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Amide, hydroxyl, methyl - Amide and hydroxyl act as N,O-bidentate ligands.
- Methyl provides mild steric hindrance.
Metal-catalyzed C–H bond functionalization. Fully characterized (spectroscopy, X-ray).
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Phenoxy, ethoxyethanol, branched alkyl - Long ethoxy chain enhances hydrophilicity.
- Bulky alkyl group increases lipophilicity.
Likely surfactant or solvent applications. Limited to compositional data.
1,3-Dimethoxy-5-methyl-2-cyclohexenyl benzene () Methoxy, methyl, cyclohexenyl - Electron-donating methoxy groups activate aromatic ring.
- Cyclohexenyl adds rigidity.
Fragrance or natural product derivative. No toxicity or ecological data available.

Structural and Functional Group Analysis

  • Chlorine vs. Methoxy/Amide Groups : The target’s chlorine substituents (electron-withdrawing) contrast with methoxy (electron-donating, ) or amide (directing group, ) functionalities, altering aromatic ring reactivity. Chlorine may enhance stability toward electrophilic substitution but increase susceptibility to nucleophilic displacement .
  • Ethenyl vs. Cyclohexenyl/Alkenyl Ethers : The ethenyl group’s simplicity compared to ’s cyclohexenyl moiety suggests divergent reactivity—ethenyl may undergo radical or ionic addition, while cyclohexenyl could participate in Diels-Alder reactions .
  • Ether Substituents: The target’s alkenyl ether is structurally distinct from ’s ethoxyethanol chain. The former’s unsaturation may confer higher reactivity (e.g., oxidation), whereas the latter’s polar chain improves water solubility .

Data Gaps and Research Implications

  • Toxicity and Environmental Impact : Similar to ’s compound, the target lacks empirical data on toxicity, biodegradability, or bioaccumulation, highlighting a critical research gap .

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